

Sophocarpine Monohydrate: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: Sophocarpine monohydrate

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Abstract

Sophocarpine, a quinolizidine alkaloid derived from the herb *Sophora alopecuroides*, has demonstrated significant anti-tumor properties in various cancer cell lines. These application notes provide a comprehensive overview of the effects of **sophocarpine monohydrate** in cell culture experiments, with a focus on its anti-proliferative and pro-apoptotic activities. Detailed protocols for key assays are provided to facilitate the investigation of sophocarpine's mechanism of action.

Introduction

Sophocarpine has emerged as a promising natural compound in cancer research.^{[1][2]} It has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis in a variety of cancer cells, including prostate and gastric cancer.^{[3][4]} The anti-tumor effects of sophocarpine are attributed to its ability to modulate multiple signaling pathways, most notably the PI3K/AKT/mTOR pathway, and to regulate the expression of apoptosis-related proteins such as Bax, Bcl-2, and p53.^{[3][5]} This document outlines protocols for studying the effects of **sophocarpine monohydrate** on cancer cells in vitro.

Data Presentation

Table 1: In Vitro Efficacy of Sophocarpine in Prostate Cancer Cell Lines

Cell Line	Assay	Concentration	Result	Reference
DU145	CCK-8	IC50 = 277.69 μ M	Dose-dependent decrease in cell viability	[3]
PC3	CCK-8	IC50 = 174.41 μ M	Dose-dependent decrease in cell viability	[3]
DU145	Flow Cytometry (Apoptosis)	100 μ M	4.15 \pm 0.53% apoptotic cells	[3]
200 μ M	8.14 \pm 0.58% apoptotic cells	[3]		
PC3	Flow Cytometry (Apoptosis)	100 μ M	11.19 \pm 1.57% apoptotic cells	[3]
200 μ M	31.45 \pm 5.58% apoptotic cells	[3]		
DU145	Colony Formation	100 μ M	337.00 \pm 24.33 colonies	[3]
200 μ M	116.33 \pm 8.33 colonies	[3]		
PC3	Colony Formation	200 μ M	59.33 \pm 11.24 colonies	[3]
DU145	Transwell Invasion	100 μ M	203.00 \pm 21.18 invaded cells	[3]
200 μ M	40.25 \pm 5.32 invaded cells	[3]		
PC3	Transwell Invasion	100 μ M	60.33 \pm 4.51 invaded cells	[3]
200 μ M	33.33 \pm 6.66 invaded cells	[3]		

DU145	Wound Healing	100 μ M	52.15 \pm 2.49% healing area	[3]
200 μ M	19.33 \pm 6.82% healing area	[3]		
PC3	Wound Healing	200 μ M	55.69 \pm 3.01% healing area	[3]

Table 2: Effect of Sophocarpine on Apoptosis-Related Protein Expression in Prostate Cancer Cells

Cell Line	Treatment	Bax Expression	Bcl-2 Expression	p53 Expression	Reference
PC93, TSU-Pr1	Sophocarpine (concentration-dependent)	Significant Increase	Significant Reduction	Significant Increase	[1]
DU145, PC3	Sophocarpine	Increased	Decreased	Not specified	[3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of **sophocarpine monohydrate** on the proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., DU145, PC3)
- Complete culture medium
- **Sophocarpine monohydrate**
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **sophocarpine monohydrate** in complete culture medium.
- Remove the medium from the wells and add 100 μ L of the sophocarpine dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve sophocarpine).
- Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 100 μ L of DMSO to each well to dissolve the formazan crystals.[7]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
- Measure the absorbance at 570 nm using a microplate reader.[8]
- Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with **sophocarpine monohydrate**.

Materials:

- Cancer cell line of interest
- Complete culture medium
- **Sophocarpine monohydrate**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **sophocarpine monohydrate** for the desired time.
- Harvest the cells by trypsinization and collect the cell suspension.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Apoptosis Assay (TUNEL Assay)

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

- Cells grown on coverslips or in a 96-well plate
- **Sophocarpine monohydrate**
- TUNEL Assay Kit
- 4% Paraformaldehyde in PBS (Fixative)
- 0.25% Triton™ X-100 in PBS (Permeabilization buffer)
- Fluorescence microscope

Procedure:

- Treat cells with **sophocarpine monohydrate** as desired.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[\[10\]](#)
- Wash the cells with PBS.
- Permeabilize the cells with 0.25% Triton™ X-100 for 20 minutes at room temperature.[\[10\]](#)
- Wash the cells with PBS.
- Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.
- Wash the cells to remove unincorporated nucleotides.
- Counterstain the nuclei with a DNA stain like DAPI or Hoechst, if desired.

- Mount the coverslips or image the plate using a fluorescence microscope. Apoptotic cells will show fluorescently labeled fragmented DNA.

Western Blot Analysis

This protocol is for detecting changes in the expression of specific proteins (e.g., Bax, Bcl-2, p53, p-AKT) following sophocarpine treatment.

Materials:

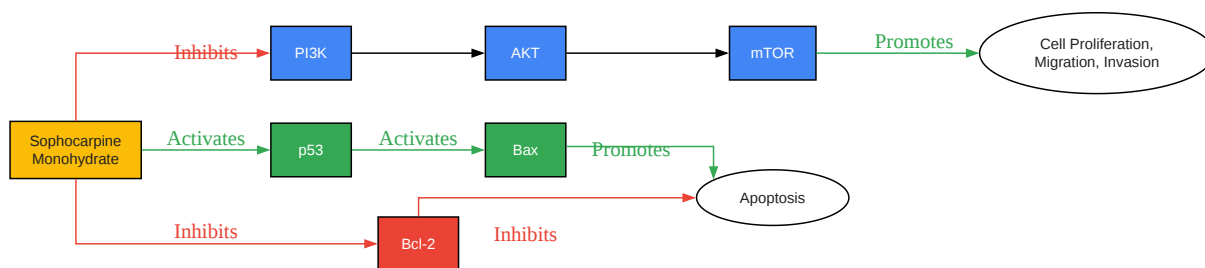
- Cancer cell line of interest
- **Sophocarpine monohydrate**
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p53, anti-AKT, anti-p-AKT, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **sophocarpine monohydrate**.
- Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

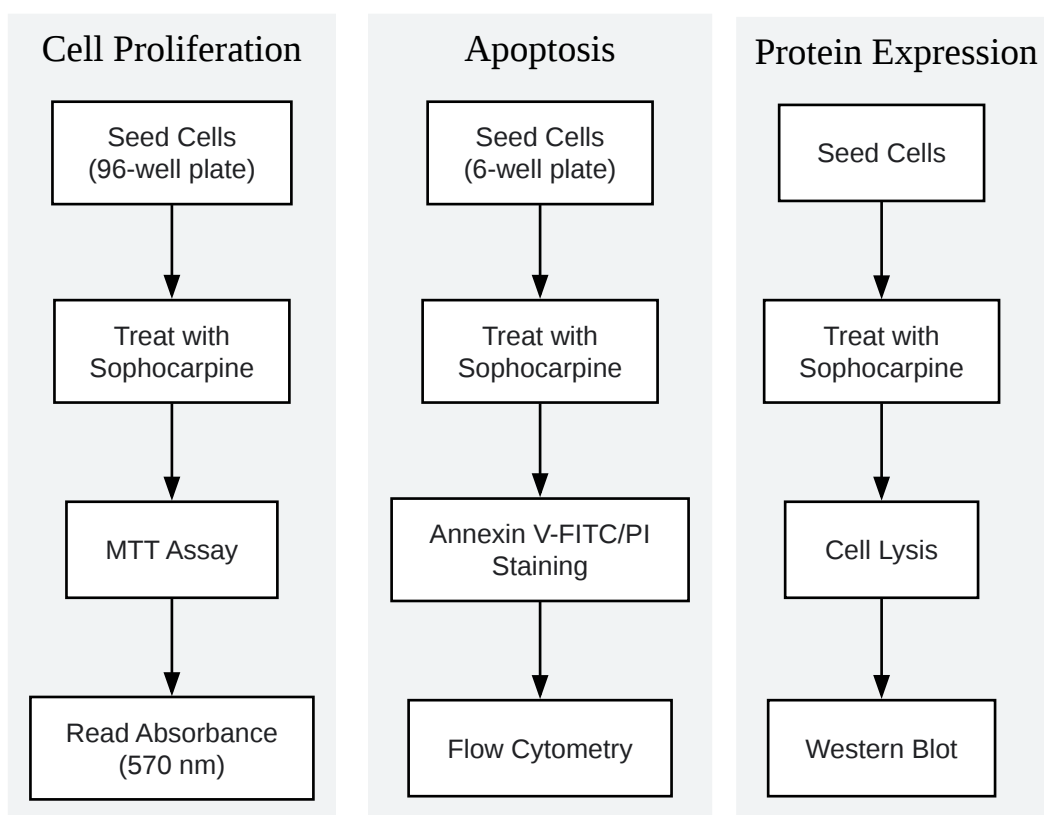
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control like β -actin.

Visualizations



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Caption: Sophocarpine's anti-cancer signaling pathways.



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